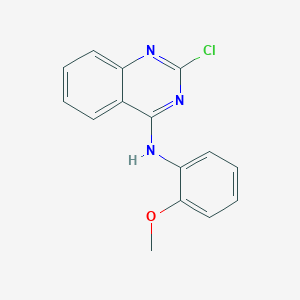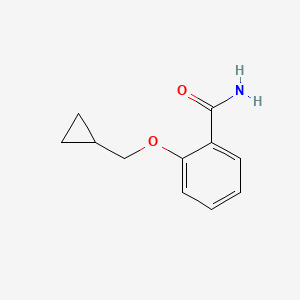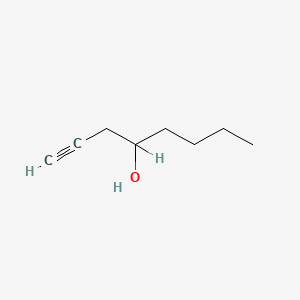![molecular formula C10H15Cl2N5 B8783977 4-(Piperazin-1-yl)-1H-pyrrolo[2,3-d]pyrimidine dihydrochloride](/img/structure/B8783977.png)
4-(Piperazin-1-yl)-1H-pyrrolo[2,3-d]pyrimidine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{1H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazine dihydrochloride is a chemical compound with the molecular formula C10H13N5.2ClH and a molecular weight of 276.17 g/mol . This compound is known for its diverse biological activities and is used in various scientific research fields, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-{1H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazine dihydrochloride involves several steps. One common synthetic route includes the reaction of pyrrolo[2,3-d]pyrimidine with piperazine under specific conditions . The reaction typically requires a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as palladium on carbon (Pd/C), to facilitate the coupling reaction. The product is then purified and converted to its dihydrochloride salt form.
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-{1H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in reduced forms of the compound.
Common reagents and conditions used in these reactions include organic solvents like methanol or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-{1H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazine dihydrochloride has a wide range of scientific research applications:
Biology: The compound exhibits biological activities such as anti-inflammatory, anti-tumor, and antimicrobial properties. It is also studied for its potential use in treating neurological disorders like Alzheimer’s and Parkinson’s diseases.
Mechanism of Action
The mechanism of action of 1-{1H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazine dihydrochloride involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of enzymes such as α-amylase, which is involved in the breakdown of starch into glucose . By inhibiting this enzyme, the compound can help regulate blood glucose levels, making it a potential therapeutic agent for diabetes.
In cancer research, the compound targets fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and tumor growth . By inhibiting FGFR signaling pathways, the compound can induce apoptosis (programmed cell death) in cancer cells and inhibit their migration and invasion.
Comparison with Similar Compounds
1-{1H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazine dihydrochloride is unique compared to other similar compounds due to its specific chemical structure and biological activities. Similar compounds include:
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds also exhibit potent inhibitory activity against FGFRs and are studied for their anti-cancer properties.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds are known for their anti-inflammatory and anti-tumor activities.
Piperazine derivatives: These compounds have a wide range of biological activities, including antimicrobial and anti-inflammatory properties.
The uniqueness of 1-{1H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazine dihydrochloride lies in its specific interactions with molecular targets and its potential therapeutic applications in various diseases.
Properties
Molecular Formula |
C10H15Cl2N5 |
|---|---|
Molecular Weight |
276.16 g/mol |
IUPAC Name |
4-piperazin-1-yl-7H-pyrrolo[2,3-d]pyrimidine;dihydrochloride |
InChI |
InChI=1S/C10H13N5.2ClH/c1-2-12-9-8(1)10(14-7-13-9)15-5-3-11-4-6-15;;/h1-2,7,11H,3-6H2,(H,12,13,14);2*1H |
InChI Key |
JHEYAPGQYLEDTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=NC=NC3=C2C=CN3.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B8783905.png)
![2-benzyl-3,4-dihydro-1H-benzo[b][1,6]naphthyridin-10-amine](/img/structure/B8783907.png)
![1-(Difluoromethoxy)-4-{[4-(4-pentylcyclohexyl)phenyl]ethynyl}benzene](/img/structure/B8783914.png)







![Methyl 2-[(3-chlorophenyl)amino]acetate](/img/structure/B8783983.png)



